molecular formula C12H17N B8488438 Cyclopropyl-(2-o-tolylethyl)amine CAS No. 625435-18-9

Cyclopropyl-(2-o-tolylethyl)amine

Cat. No.: B8488438
CAS No.: 625435-18-9
M. Wt: 175.27 g/mol
InChI Key: POYWLSASJPZKQR-UHFFFAOYSA-N
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Description

Cyclopropyl-(2-o-tolylethyl)amine (CAS: 625435-18-9) is a cyclopropyl-substituted amine featuring a 2-o-tolylethyl group attached to the cyclopropane ring. Its molecular structure combines the steric constraints of the cyclopropyl group with the aromatic properties of the o-tolyl moiety.

Properties

CAS No.

625435-18-9

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-[2-(2-methylphenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C12H17N/c1-10-4-2-3-5-11(10)8-9-13-12-6-7-12/h2-5,12-13H,6-9H2,1H3

InChI Key

POYWLSASJPZKQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCNC2CC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Cyclopropylamine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Cyclopropylamine Derivatives
Compound Name Substituent Biological Activity (EC50/IC50) Stability/Handling Notes Key References
Cyclopropyl-(2-o-tolylethyl)amine 2-o-tolylethyl Not reported Limited commercial availability
(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)-o-tolyl-amine (Compound 9, ) Triazolopyrimidinyl + o-tolyl BRD4 inhibition (IC50 undetermined due to low stability) Low stability in assays
Cyclopropyl-(3-fluoro-benzyl)-amine 3-fluorobenzyl Not explicitly reported Commercially available (12 suppliers)
4-Amino-thieno[3,2-d]pyrimidine derivatives (e.g., compound 6d) Cyclopropyl vs. cyclohexyl Antimalarial EC50: 0.9–1.3 µM (cyclopropyl) vs. 2.5 µM (cyclohexyl) Moderate activity, influenced by substituent size
Click-tambjamines (e.g., compound 1·HCl) Triazole + cyclopropyl Anion-binding via hydrogen bonds (structural studies) Stable crystalline salts
Key Observations:

Substituent Impact on Activity: The o-tolyl group in this compound may confer steric and electronic effects similar to Compound 9 (), which showed BRD4 inhibition but suffered from low stability. Fluorinated analogs (e.g., 3-fluorobenzyl) are more widely available commercially, suggesting better synthetic accessibility or stability . In antiparasitic studies (), cyclopropyl substituents provided moderate activity (EC50 ~1 µM), while bulkier groups (e.g., cyclohexyl) reduced potency, highlighting the importance of substituent size .

Compound 9 () faced stability issues during BRD4 assays, underscoring the need for optimized substituents to balance activity and stability .

Physicochemical Properties

  • Molecular Weight and Purity: Cyclopropyl-(2-methoxy-5-trifluoromethyl-benzyl)-amine (CAS: 2270907-02-1) has a molecular weight of 245.24 g/mol and ≥95% purity, typical for research-grade compounds .
  • Safety and Handling :

    • 1-Cyclopropyl-2-(2-methylphenyl)ethanamine (CAS: 56595-04-1) requires precautions for inhalation and skin contact, common for aromatic amines .

Research and Development Trends

  • Antiparasitic Agents: Cyclopropyl groups in 4-amino-thieno[3,2-d]pyrimidines show promise against Plasmodium falciparum, though further optimization is needed to improve potency .

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